molecular formula C13H10O3 B14474005 8-Hydroxycapillarin CAS No. 72448-89-6

8-Hydroxycapillarin

Cat. No.: B14474005
CAS No.: 72448-89-6
M. Wt: 214.22 g/mol
InChI Key: GWACCTLVSACUOC-UHFFFAOYSA-N
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Description

8-Hydroxycapillarin is an organic compound derived from the heterocyclic structure of quinoline. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound is a colorless solid and is often used in the quantitative determination of metal ions due to its ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxycapillarin typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent. This process is a variation of the Skraup reaction, which is commonly used for preparing quinoline compounds. The reaction conditions often include the use of a mineral acid and an oxidizing agent such as o-nitrophenol .

Industrial Production Methods: In industrial settings, the production of this compound involves the gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol. The reaction mixture is then subjected to steam distillation to recover the this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxycapillarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

8-Hydroxycapillarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxycapillarin involves its ability to chelate metal ions. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent. This allows it to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can inhibit various biological processes, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Shares similar chelating properties and is used in similar applications.

    5-Nitro-8-Hydroxyquinoline (Nitroxoline): An antiprotozoal drug with similar chelating properties.

    8-Mercaptoquinoline: A thiol analogue with similar biological activities .

Uniqueness: 8-Hydroxycapillarin is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This makes it particularly effective in applications requiring strong chelation properties, such as in analytical chemistry and medicinal research.

Properties

CAS No.

72448-89-6

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-but-2-ynyl-8-hydroxyisochromen-1-one

InChI

InChI=1S/C13H10O3/c1-2-3-6-10-8-9-5-4-7-11(14)12(9)13(15)16-10/h4-5,7-8,14H,6H2,1H3

InChI Key

GWACCTLVSACUOC-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1=CC2=C(C(=CC=C2)O)C(=O)O1

Origin of Product

United States

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